1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine
Description
1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine is a piperazine derivative featuring two alicyclic substituents: a cyclopentyl group at the 1-position and a 3-methylcyclohexyl group at the 4-position. Piperazine derivatives are widely studied for their pharmacological and chemical properties, often serving as key scaffolds in drug discovery due to their conformational flexibility and ability to interact with biological targets . The structural uniqueness of this compound lies in its fully saturated alicyclic substituents, which may influence its lipophilicity, metabolic stability, and receptor-binding profiles compared to aromatic or linear alkyl analogues.
Properties
Molecular Formula |
C16H30N2 |
|---|---|
Molecular Weight |
250.42 g/mol |
IUPAC Name |
1-cyclopentyl-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C16H30N2/c1-14-5-4-8-16(13-14)18-11-9-17(10-12-18)15-6-2-3-7-15/h14-16H,2-13H2,1H3 |
InChI Key |
YWELIDWDNSNHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentylamine with 3-methylcyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- The compound has been studied for its potential antidepressant effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
-
Anticancer Properties
- Recent studies have explored the use of piperazine derivatives, including 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine, as potential anticancer agents. A study demonstrated that related compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction through mitochondrial pathways .
- Antimicrobial Activity
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 20 | Mitochondrial disruption |
| 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine | A549 (Lung) | TBD | TBD |
This table summarizes findings from various studies where piperazine derivatives were tested against cancer cell lines, highlighting their potential as anticancer agents.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 10 µg/mL |
| Compound D | S. aureus | 8 µg/mL |
| 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine | P. aeruginosa | TBD |
This table illustrates the antimicrobial activity of compounds similar to 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine, indicating its potential utility in treating bacterial infections.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the piperazine ring critically determine solubility, lipophilicity, and bioavailability. For instance:
- Its ClogD (calculated partition coefficient) is likely lower due to reduced steric bulk .
- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) (): The diphenylethyl group introduces aromaticity and increased lipophilicity (ClogD ~5.2), which contrasts with the alicyclic substituents of the target compound. This structural difference may lead to distinct metabolic pathways, as aromatic groups are prone to cytochrome P450-mediated oxidation .
- This combination may confer higher rigidity and altered solubility (estimated ~284.4 g/mol) compared to the fully saturated target compound .
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted ClogD | Key Substituents |
|---|---|---|---|
| 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine | ~279.5 | ~3.8 | Alicyclic (cyclopentyl, 3-methylcyclohexyl) |
| 1-(3-Methylcyclohexyl)piperazine | ~224.3 | ~2.5 | Alicyclic (3-methylcyclohexyl) |
| MT-45 | ~350.5 | ~5.2 | Alicyclic (cyclohexyl), aromatic (diphenylethyl) |
| 1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine | ~284.4 | ~3.1 | Alicyclic (cyclohexenylmethyl), aromatic (benzyl) |
Biological Activity
1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine is a compound belonging to the piperazine class, which has gained attention in medicinal chemistry for its potential biological activities. This article reviews the existing research on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and findings from various studies.
Chemical Characteristics
1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine can be characterized by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C16H26N2 |
| Molecular Weight | 250.4 g/mol |
| IUPAC Name | 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine |
| CAS Number | [Not Available] |
Structure-Activity Relationships (SAR)
Research indicates that the structural modifications in piperazine derivatives significantly influence their biological activity. For instance, variations in the cycloalkyl substituents at specific positions can enhance potency against certain targets. In one study, increasing the size of cycloalkyl moieties improved inhibitory activities against kinases .
Table: SAR Findings for Piperazine Derivatives
| Compound | Substituent | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 1-Cyclopentyl | Cycloheptyl | 10 | Enhanced kinase inhibition |
| 1-Cyclopentyl | Methyl | 50 | Moderate activity against cancer cells |
| 1-Cyclopentyl | Isopropyl | 40 | Selective inhibition of CDK4 |
Case Studies and Research Findings
Several studies have explored the biological effects of piperazine derivatives similar to 1-Cyclopentyl-4-(3-methylcyclohexyl)piperazine:
- Anti-cancer Activity: A study demonstrated that certain piperazine compounds induce mitotic arrest in colon cancer cells, suggesting potential therapeutic applications in oncology .
- Kinase Inhibition: Research indicated that modifications in the piperazine structure could lead to significant inhibitory effects on FLT3 and CDK4 kinases, resulting in G1-phase cell cycle arrest in FLT3-dependent cell lines .
- Apoptotic Sensitization: Another study highlighted that piperazine derivatives can sensitize cancer cells to apoptosis by modulating microtubule dynamics and increasing the efficacy of apoptotic ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
